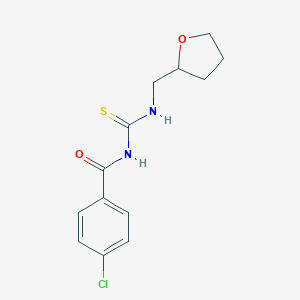![molecular formula C27H30FN3O7S B383500 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B383500.png)
5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with a fluorophenyl group, a hydroxy group, and morpholin-4-ylethyl and morpholin-4-ylsulfonylbenzoyl groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Attachment of the Morpholin-4-ylethyl Group: This can be achieved through nucleophilic substitution reactions.
Sulfonylation: The morpholin-4-ylsulfonylbenzoyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural motifs are reminiscent of pharmacophores found in various drugs, suggesting potential activity against certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity to certain targets, while the morpholin-4-ylethyl and morpholin-4-ylsulfonyl groups might influence solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C27H30FN3O7S |
|---|---|
分子量 |
559.6g/mol |
IUPAC 名称 |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30FN3O7S/c28-21-5-1-19(2-6-21)24-23(26(33)27(34)31(24)10-9-29-11-15-37-16-12-29)25(32)20-3-7-22(8-4-20)39(35,36)30-13-17-38-18-14-30/h1-8,24,32H,9-18H2/b25-23+ |
InChI 键 |
BQJXYVIJSRAKOB-WJTDDFOZSA-N |
SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)F |
手性 SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CC=C(C=C5)F |
规范 SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)
![7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B383420.png)
![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)




![4-[(3-Carbethoxy-6-carbomethoxy-4-quinolyl)amino]benzoic acid;hydrochloride](/img/structure/B383428.png)

![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)
![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)
![allyl 7-methyl-3-oxo-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383434.png)
![16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B383436.png)
![diethyl (2,2,2-trichloro-1-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}ethyl)phosphonate](/img/structure/B383441.png)
